1-[(1-tert-butyl-1H-tetrazol-5-yl)(3-methoxyphenyl)methyl]-4-(3-chlorophenyl)piperazine
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Overview
Description
1-[1-(tert-butyl)-1H-1,2,3,4-tetraazol-5-ylmethyl]-4-(3-chlorophenyl)piperazine is a complex organic compound with a unique structure that combines a piperazine ring, a chlorophenyl group, a methoxyphenyl group, and a tetraazolyl group
Preparation Methods
The synthesis of 1-[1-(tert-butyl)-1H-1,2,3,4-tetraazol-5-ylmethyl]-4-(3-chlorophenyl)piperazine involves multiple steps, including the formation of the piperazine ring, the introduction of the chlorophenyl and methoxyphenyl groups, and the attachment of the tetraazolyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Scientific Research Applications
1-[1-(tert-butyl)-1H-1,2,3,4-tetraazol-5-ylmethyl]-4-(3-chlorophenyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-[1-(tert-butyl)-1H-1,2,3,4-tetraazol-5-ylmethyl]-4-(3-chlorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 1-[1-(tert-butyl)-1H-1,2,3,4-tetraazol-5-ylmethyl]-4-(3-chlorophenyl)piperazine include other piperazine derivatives and compounds with similar functional groups These compounds may share some chemical and biological properties but differ in their specific activities and applications
Properties
Molecular Formula |
C23H29ClN6O |
---|---|
Molecular Weight |
441.0 g/mol |
IUPAC Name |
1-[(1-tert-butyltetrazol-5-yl)-(3-methoxyphenyl)methyl]-4-(3-chlorophenyl)piperazine |
InChI |
InChI=1S/C23H29ClN6O/c1-23(2,3)30-22(25-26-27-30)21(17-7-5-10-20(15-17)31-4)29-13-11-28(12-14-29)19-9-6-8-18(24)16-19/h5-10,15-16,21H,11-14H2,1-4H3 |
InChI Key |
BGGWENPPFYUHOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=NN=N1)C(C2=CC(=CC=C2)OC)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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